molecular formula C8H8Cl2N2O B1456658 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride CAS No. 917918-83-3

7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride

Cat. No. B1456658
CAS RN: 917918-83-3
M. Wt: 219.06 g/mol
InChI Key: DFHHUZGTJHWRNJ-UHFFFAOYSA-N
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Description

“7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride” is a chemical compound with the CAS Number: 917918-83-3 . It has a molecular weight of 219.07 . The IUPAC name for this compound is 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7ClN2O/c1-12-6-4-11-8(9)7-5(6)2-3-10-7/h2-4,10H,1H3 . This indicates that the compound contains 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride has been used in a variety of scientific research applications. It has been used in drug discovery and medicinal chemistry to identify new compounds with potential therapeutic effects. It has also been used in biochemical research to study the mechanism of action of various compounds, as well as to study the biochemical and physiological effects of these compounds. Additionally, this compound has been used in lab experiments to study the structural and chemical properties of various compounds.

Mechanism of Action

The mechanism of action of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride is not completely understood. It is believed that the compound binds to certain receptors in the body, which then triggers a cascade of biochemical and physiological responses. The exact mechanism of action is still being studied and is not fully understood.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been shown to inhibit the activity of certain receptors, such as the serotonin receptor. Additionally, this compound has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride in lab experiments has several advantages. It is a relatively inexpensive compound and is widely available. Additionally, it is relatively stable and has a low toxicity, which makes it safe to use in laboratory settings. However, there are some limitations to its use in lab experiments. It is not very soluble in organic solvents, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to accurately interpret the results of experiments.

Future Directions

There are a number of potential future directions for the use of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride in scientific research. It could be used in drug discovery and medicinal chemistry to identify new compounds with therapeutic effects. It could also be used to study the biochemical and physiological effects of various compounds, as well as to study the structural and chemical properties of these compounds. Additionally, this compound could be used to study the mechanism of action of various compounds and to develop new therapeutic agents. Finally, it could be used to develop new methods of synthesis for pyrrolo[2,3-c]pyridine derivatives.

Safety and Hazards

The compound has been classified as Acute Tox. 3 Oral - Eye Dam. 1 . This means it can cause serious eye damage and is toxic if swallowed . The safety information pictograms indicate that it is a warning substance .

properties

IUPAC Name

7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O.ClH/c1-12-6-4-11-8(9)7-5(6)2-3-10-7;/h2-4,10H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHHUZGTJHWRNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C2=C1C=CN2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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